[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate
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Overview
Description
[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate is a useful research compound. Its molecular formula is C15H8Cl3F3N2O3 and its molecular weight is 427.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
The synthesis and reactivity of compounds related to [2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate have been explored in various contexts. Studies demonstrate methods for the synthesis of pyridine derivatives, showcasing the versatility of such compounds in organic synthesis. For instance, the reaction of dialkyl 2-butynoate with aniline and formaldehyde led to the revision of product structures, indicating the complex chemistry involved in synthesizing related compounds (Srikrishna, Sridharan, & Prasad, 2010). Furthermore, the regioselective trifluoromethylation of N-heteroaromatic compounds using a trifluoromethyldifluoroborane activator highlights the advanced techniques used to introduce trifluoromethyl groups into complex organic structures, offering insights into the functionalization of pyridine derivatives (Nishida, Ida, Kuninobu, & Kanai, 2014).
Structural and Physical Properties
Research into the structural and physical properties of compounds similar to the specified chemical has yielded detailed information on their molecular structure and interactions. The crystallographic analysis of fluazinam, a compound closely related to the one , reveals the dihedral angle between the pyridine and benzene ring planes, contributing to our understanding of its three-dimensional structure and potential reactivity (Jeon, Kim, Lee, & Kim, 2013).
Applications in Organic Synthesis
Compounds with the [2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] motif are utilized in the synthesis of various organic molecules, indicating their importance in medicinal chemistry and drug design. The development of new methods for synthesizing triarylpyridine derivatives, due to their broad spectrum of biological and pharmaceutical properties, showcases the application of such compounds in creating biologically active molecules (Maleki, 2015).
Future Directions
properties
IUPAC Name |
[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3F3N2O3/c16-9-2-1-8(15(19,20)21)4-11(9)23-12(24)6-26-14(25)7-3-10(17)13(18)22-5-7/h1-5H,6H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQPUTGCDIUCBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)COC(=O)C2=CC(=C(N=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.